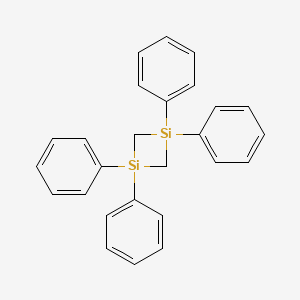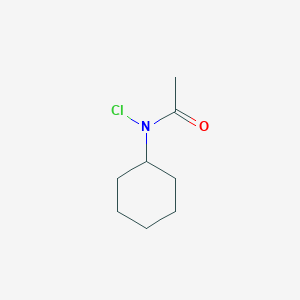![molecular formula C7HF9 B14748488 1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene CAS No. 5074-57-7](/img/structure/B14748488.png)
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[221]hept-2-ene is a fluorinated bicyclic compound It is characterized by its unique structure, which includes a bicyclo[221]heptene framework with nine fluorine atoms attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene typically involves the fluorination of bicyclo[2.2.1]hept-2-ene derivatives. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bond in the bicyclo[2.2.1]heptene framework can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Addition: Electrophiles like bromine (Br2) or nucleophiles like hydroxide ions (OH-) can be used for addition reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorine-substituted derivatives, while addition reactions can produce di-substituted compounds.
Applications De Recherche Scientifique
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene has several scientific research applications:
Materials Science: It is used in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: It is investigated for its potential use in drug development due to its unique structural features.
Industrial Applications: The compound is used in the production of specialty chemicals and coatings.
Mécanisme D'action
The mechanism of action of 1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The fluorine atoms can form strong interactions with other molecules, influencing the compound’s reactivity and stability. The bicyclic structure provides rigidity, which can affect the compound’s binding to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4,4,5,6,7,7-Nonachlorobicyclo[3.2.0]hept-2-ene
- 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
- Bicyclo[2.2.1]hept-2-ene
Uniqueness
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene is unique due to its high fluorine content and the specific arrangement of fluorine atoms on the bicyclic framework. This gives it distinct chemical and physical properties compared to other similar compounds, such as enhanced thermal stability and resistance to chemical degradation.
Propriétés
Numéro CAS |
5074-57-7 |
|---|---|
Formule moléculaire |
C7HF9 |
Poids moléculaire |
256.07 g/mol |
Nom IUPAC |
1,2,3,5,5,6,6,7,7-nonafluorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7HF9/c8-1-2-5(11,12)4(10,3(1)9)7(15,16)6(2,13)14/h2H |
Clé InChI |
IDOOBFXWFYZUKQ-UHFFFAOYSA-N |
SMILES canonique |
C12C(=C(C(C1(F)F)(C(C2(F)F)(F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


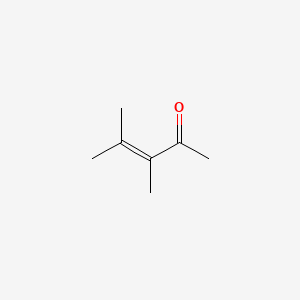
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)

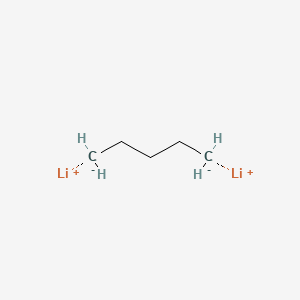
![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)

![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)
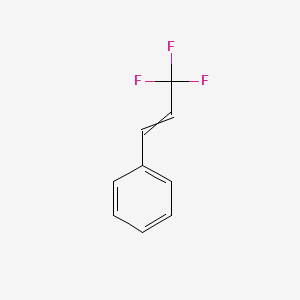
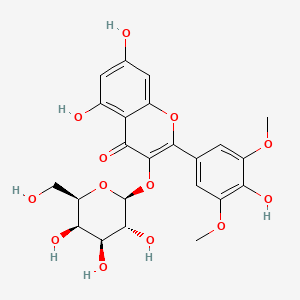
![Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)
![3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate](/img/structure/B14748473.png)
